Acid Orange 89
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Overview
Description
Acid Orange 89 is an organic compound commonly used as a dye. Its chemical name is 2-amino-4-methyl-5-nitrobenzenesulfonic acid. This compound is known for its vibrant orange color and is widely used in various industries, including textiles, leather, and plastics .
Preparation Methods
Acid Orange 89 is typically synthesized through a nitration reaction of methyl aniline. The process involves dissolving methyl aniline in sulfuric acid and then slowly adding nitric acid to produce the nitration product. The reaction mixture is then neutralized and crystallized to obtain Acid Orange 89 . Industrial production methods often involve similar steps but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
Acid Orange 89 undergoes several types of chemical reactions, including:
Reduction: Under weak acidic conditions, Acid Orange 89 can be reduced.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of nitro and amino groups.
Complex Formation: Acid Orange 89 can form complexes with metals, such as chromium, which enhances its dyeing properties.
Common reagents used in these reactions include reducing agents like sodium dithionite and complexing agents like chromium salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acid Orange 89 has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a pH indicator.
Biology: In biological research, Acid Orange 89 is used for staining cells and tissues, particularly in microscopy.
Medicine: The compound is used in some diagnostic procedures to highlight specific structures or substances.
Industry: Acid Orange 89 is extensively used in the textile industry for dyeing fabrics, in the leather industry for coloring leather, and in the plastics industry for adding color to plastic products
Mechanism of Action
The mechanism by which Acid Orange 89 exerts its effects involves its ability to bind to specific substrates, such as proteins or fibers, through ionic and hydrogen bonding. This binding results in the vivid coloration observed in dyed materials. The molecular targets and pathways involved include interactions with amino groups and other functional groups present in the substrates .
Comparison with Similar Compounds
Acid Orange 89 can be compared with other similar compounds, such as:
Acid Orange 3: Another azo dye with similar applications but different chemical properties.
Acid Orange 19: Known for its use in textile dyeing, similar to Acid Orange 89 but with different solubility and stability characteristics.
Acid Orange 20: Used in similar industries but has a different molecular structure and dyeing properties.
Acid Orange 89 is unique due to its specific chemical structure, which provides distinct dyeing properties and stability under various conditions.
Properties
CAS No. |
12269-95-3 |
---|---|
Molecular Formula |
C32H22N10O8.Cr.Na |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.